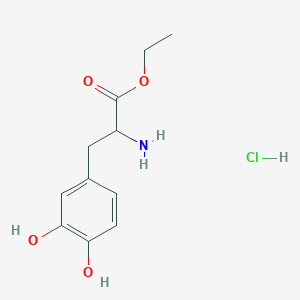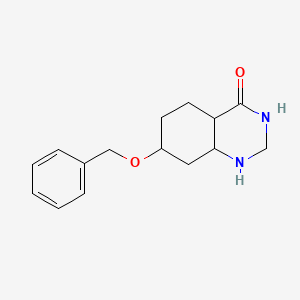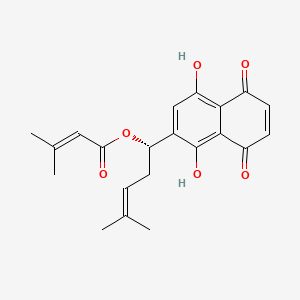
Beta, beta-Dimethylacrylalkannin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Beta, beta-Dimethylacrylalkannin has a wide range of scientific research applications:
Wirkmechanismus
Beta, beta-Dimethylacrylalkannin exerts its effects through various molecular mechanisms. It modulates the polarization of tumor-associated macrophages, enhancing the anti-tumor activity of M1 macrophages while inhibiting the pro-tumor activity of M2 macrophages . The compound also interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta, beta-Dimethylacrylshikonin: Another naphthoquinone derivative with similar anti-tumor properties.
Arnebin 1: A compound with comparable biological activities, including anti-inflammatory and anti-aging effects.
Uniqueness
Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H22O6 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
ZWYUHJQQLXNNSY-KRWDZBQOSA-N |
Isomerische SMILES |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Kanonische SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



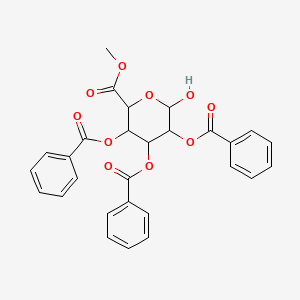
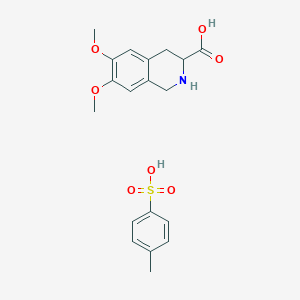

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
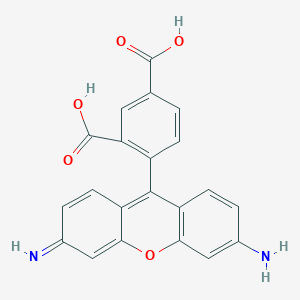
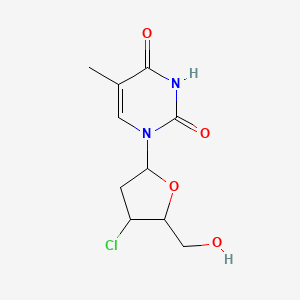
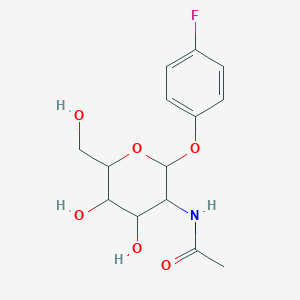
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12322376.png)
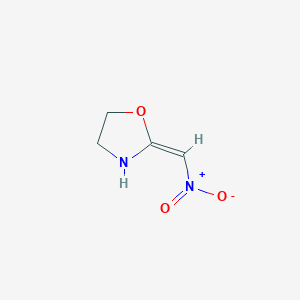

![3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12322405.png)
